molecular formula C6H11ClN2S B3095368 [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride CAS No. 1262771-85-6

[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B3095368
CAS No.: 1262771-85-6
M. Wt: 178.68 g/mol
InChI Key: AJTSPUJLTMAFEE-UHFFFAOYSA-N
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Description

“[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen atoms . They have been gaining attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also exhibit various biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure of “this compound” would be similar, with the ethyl group and the methylamine group attached to the thiazole ring.


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a clear pale yellow liquid appearance with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “this compound” are not detailed in the available resources.

Scientific Research Applications

Molluscicidal Properties

(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is involved in the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties, useful in controlling snails that are intermediate hosts of schistosomiasis (El-bayouki & Basyouni, 1988).

Glucosidase Inhibition

This compound is part of the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates with significant α-glucosidase and β-glucosidase inhibition activities. These properties are important for potential therapeutic applications in diabetes and other metabolic disorders (Babar et al., 2017).

Antimicrobial Activities

Several research studies have demonstrated the antimicrobial properties of derivatives of (4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride. These derivatives have shown effectiveness against various bacterial and fungal strains, indicating potential for the development of new antimicrobial agents (Wardkhan et al., 2008).

Synthesis of Heterocyclic Compounds

This compound plays a critical role in the synthesis of various heterocyclic compounds, which are pivotal in the development of drugs with diverse therapeutic potentials. These include anti-cancer, anti-microbial, and other biological activities (Idhayadhulla et al., 2010).

Future Directions

The future research on thiazole derivatives is likely to focus on the design and development of new compounds with potent biological activities . This includes the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . The specific future directions for “[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride” are not detailed in the available resources.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride involves the reaction of 4-ethyl-2-bromothiazole with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "4-ethyl-2-bromothiazole", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-ethyl-2-bromothiazole is reacted with formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide to form [(4-ethyl-1,3-thiazol-2-yl)methyl]amine.", "Step 2: The amine product from step 1 is then reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine product from step 2 is then quaternized with hydrochloric acid to form [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride." ] }

CAS No.

1262771-85-6

Molecular Formula

C6H11ClN2S

Molecular Weight

178.68 g/mol

IUPAC Name

(4-ethyl-1,3-thiazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H10N2S.ClH/c1-2-5-4-9-6(3-7)8-5;/h4H,2-3,7H2,1H3;1H

InChI Key

AJTSPUJLTMAFEE-UHFFFAOYSA-N

SMILES

CCC1=CSC(=N1)CN.Cl.Cl

Canonical SMILES

CCC1=CSC(=N1)CN.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
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[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
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[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
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[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
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[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Reactant of Route 6
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

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